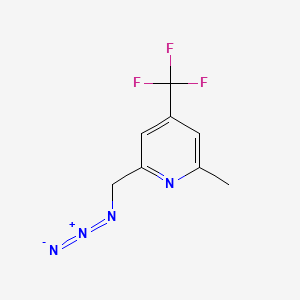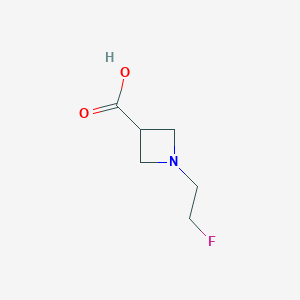
1-(2-Fluoroethyl)azetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)azetidine-3-carboxylic acid is a synthetic compound with the molecular formula C6H10FNO2 and a molecular weight of 147.15 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Métodos De Preparación
The synthesis of 1-(2-Fluoroethyl)azetidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-fluoroethylamine and azetidine-3-carboxylic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures around 60°C.
Análisis De Reacciones Químicas
1-(2-Fluoroethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the azetidine ring.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, which can be triggered by nucleophiles or under acidic conditions.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include potassium cyanide, potassium thiocyanate, sodium azide, and potassium phenoxide . Major products formed from these reactions include various 3-substituted azetidine-3-carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)azetidine-3-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoroethyl)azetidine-3-carboxylic acid involves its incorporation into biological systems where it can mimic natural amino acids. This mimicry can lead to the inhibition of specific enzymes or the modulation of receptor activity . The compound’s fluoroethyl group may also enhance its binding affinity and specificity for certain molecular targets .
Comparación Con Compuestos Similares
1-(2-Fluoroethyl)azetidine-3-carboxylic acid can be compared to other azetidine derivatives such as:
Azetidine-2-carboxylic acid: Known for its role as a proline analog in plant systems.
3-Bromoazetidine-3-carboxylic acid: Used as an intermediate in the synthesis of various functionalized azetidines.
Azetidine-3-carboxylic acid: A simpler analog without the fluoroethyl group, used in similar applications but with different reactivity profiles.
The uniqueness of this compound lies in its fluoroethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C6H10FNO2 |
|---|---|
Peso molecular |
147.15 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c7-1-2-8-3-5(4-8)6(9)10/h5H,1-4H2,(H,9,10) |
Clave InChI |
SMJMJAKGWWQICV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CCF)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


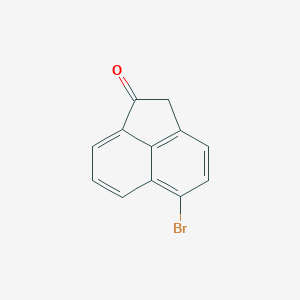
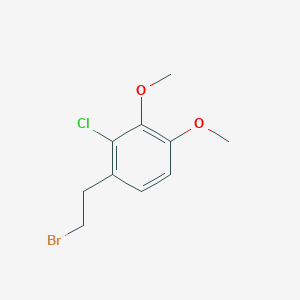
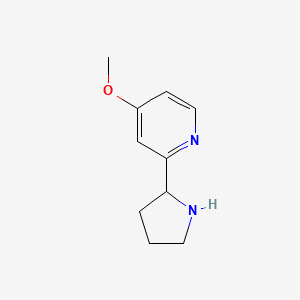
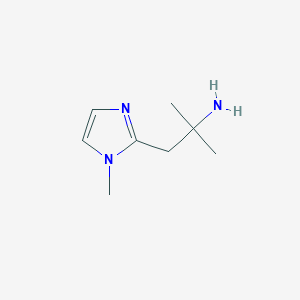
![N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide](/img/structure/B13567163.png)
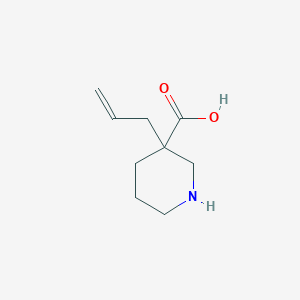
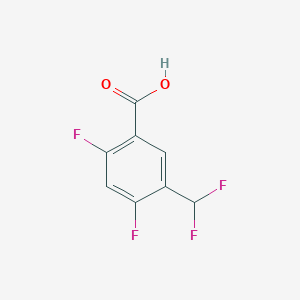
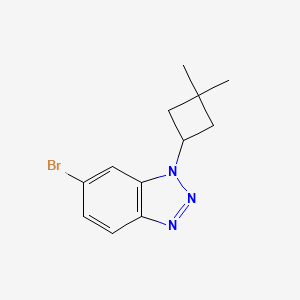
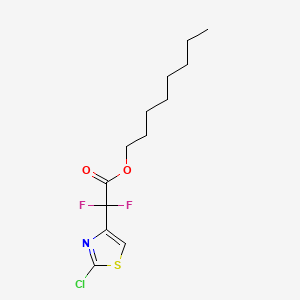
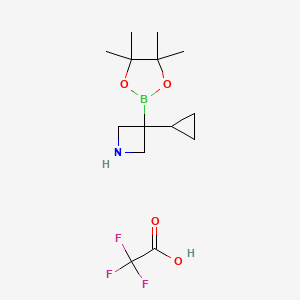

![4-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567214.png)

